molecular formula C₄H₈N₂O₄ B109367 beta-Hydroxyasparagine CAS No. 20790-72-1

beta-Hydroxyasparagine

Cat. No. B109367
CAS RN: 20790-72-1
M. Wt: 148.12 g/mol
InChI Key: VQTLPSCRBFYDNX-LWMBPPNESA-N
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Description

Beta-Hydroxyasparagine, also known as 3-Hydroxyasparagine, is a modified asparagine amino acid . It belongs to the class of organic compounds known as asparagine and derivatives . These are compounds containing asparagine or a derivative thereof resulting from the reaction of asparagine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom .


Molecular Structure Analysis

Beta-Hydroxyasparagine has a molecular formula of C4H8N2O4 . Its average weight is 148.1173 and its monoisotopic weight is 148.048406754 .

Scientific Research Applications

Biochemical and Structural Basis in Antibiotics

Beta-hydroxyasparagine plays a crucial role in the bioactivity of certain antibiotics. For example, in the calcium-dependent antibiotic (CDA), a daptomycin-type lipopeptide, the incorporation of 3-hydroxyasparagine is essential. This incorporation is facilitated by AsnO, a non-heme Fe(2+)/alpha-ketoglutarate-dependent oxygenase. The biochemical and structural details of this process have been elucidated, revealing the critical role of beta-hydroxyasparagine in the antibiotic's function (Strieker et al., 2007).

Role in Nonribosomal Peptide Biosynthesis

In nonribosomal peptides, beta-hydroxylation of amino acids like asparagine is a common modification that contributes to their structural diversity and biological activities. AsnO, an asparaginyl oxygenase, and HasP, a 3-hydroxyasparaginyl phosphotransferase, are involved in the biosynthesis of 3-hydroxyasparagine-containing CDAs. This beta-hydroxylation and subsequent processing are pivotal in understanding nonribosomal peptide assembly and modification (Neary et al., 2007).

Influence on Protein Stability and Function

The beta-hydroxylation of asparaginyl residues in proteins with ankyrin repeat domains (ARD) has been shown to affect their stability and function. This posttranslational modification in ARD proteins stabilizes their structure, influencing their interaction with other proteins. The biophysical impact of asparaginyl beta-hydroxylation, such as the formation of a hydrogen bond with a conserved aspartyl residue, highlights its significance in protein biochemistry (Hardy et al., 2009).

Involvement in Hypoxia-Inducible Factor Regulation

Beta-hydroxylation of asparagine-803 in the hypoxia-inducible factor (HIF)-1 alpha-subunit is catalyzed by factor inhibiting HIF-1 (FIH-1). This modification under normoxic conditions leads to the disruption of the HIF-1alpha/p300 interaction, illustrating the role of beta-hydroxyasparagine in cellular responses to oxygen levels (McNeill et al., 2002).

Future Directions

Aspartate β-hydroxylase (ASPH), which is related to beta-Hydroxyasparagine, has been identified as a promising target for anti-tumor and anti-metastatic therapy based on inactivation of catalytic activity and/or immunotherapy . This suggests potential future directions for research and therapeutic applications involving beta-Hydroxyasparagine.

properties

IUPAC Name

(2S,3S)-2,4-diamino-3-hydroxy-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O4/c5-1(4(9)10)2(7)3(6)8/h1-2,7H,5H2,(H2,6,8)(H,9,10)/t1-,2-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQTLPSCRBFYDNX-LWMBPPNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)N)O)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@H]([C@@H](C(=O)N)O)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001310305
Record name (3S)-3-Hydroxy-L-asparagine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001310305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

beta-Hydroxyasparagine

CAS RN

20790-72-1
Record name (3S)-3-Hydroxy-L-asparagine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20790-72-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-Hydroxyasparagine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020790721
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name beta-Hydroxyasparagine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04527
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (3S)-3-Hydroxy-L-asparagine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001310305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-HYDROXYASPARAGINE, (3S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9J17BCS69U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
126
Citations
J Stenflo, AK Ohlin, WG Owen, WJ Schneider - Journal of Biological …, 1988 - Elsevier
All of the vitamin K-dependent plasma proteins with domains that are homologous to the epidermal growth factor (EGF) precursor have 1 hydroxylated aspartic acid residue in the NH2-…
Number of citations: 119 www.sciencedirect.com
J Stenflo, A Lundwall… - Proceedings of the …, 1987 - National Acad Sciences
… -like repeat has one beta-hydroxyasparagine residue formed by hydroxylation of asparagine. The two COOH-terminal EGF-like repeats also contain beta-hydroxyasparagine, an amino …
Number of citations: 203 www.pnas.org
CT Przysiecki, JE Staggers, HG Ramjit… - Proceedings of the …, 1987 - National Acad Sciences
… We have studied a number of these and report the presence of erythro-beta-hydroxyasparagine (e-beta Hyn) in three non-vitamin K-dependent proteins: the plasma complement …
Number of citations: 98 www.pnas.org
B Dahlbäck, B Hildebrand, S Linse - Journal of Biological Chemistry, 1990 - Elsevier
… Three of the four EGF-like domains in protein S contain beta-hydroxyasparagine. In each of these domains there is a cluster of three or four negatively charged amino acid residues …
Number of citations: 105 www.sciencedirect.com
C Luo, NM Thielens, J Gagnon, P Gal, M Sarvari… - Biochemistry, 1992 - ACS Publications
The Molecular Biology Institute and Department of Chemistry and Biochemistry, University of California, LosAngeles, California 90024, Departement de Biologie Moleculaire et …
Number of citations: 41 pubs.acs.org
RM Nelson, WJ VanDusen, PA Friedman… - Journal of Biological …, 1991 - Elsevier
Among the vitamin K-dependent plasma proteins, only protein S contains the post-translationally modified amino acid erythro-beta-hydroxyasparagine (Hyn). Protein S also contains …
Number of citations: 21 www.sciencedirect.com
DL Boger, RJ Lee, PY Bounaud… - The Journal of organic …, 2000 - europepmc.org
Asymmetric synthesis of orthogonally protected L-threo-beta-hydroxyasparagine. - Abstract - Europe PMC … Asymmetric synthesis of orthogonally protected L-threo-beta-hydroxyasparagine. …
Number of citations: 56 europepmc.org
RM Nelson, GL Long - Journal of Biological Chemistry, 1992 - Elsevier
… In some cases, beta-hydroxyaspartic acid plus beta-hydroxyasparagine content was also determined. Binding studies indicated that while clearly important for a high affinity interaction, …
Number of citations: 59 www.sciencedirect.com
J Stenflo - 1987
Number of citations: 2
T Drakenberg, M Sunnerhagen… - Mechanisms …, 1996 - VCH PUBLISHERS 220 E 23RD ST …
Number of citations: 1

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